molecular formula C9H11N5O3S B2866905 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351613-83-6

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2866905
CAS No.: 1351613-83-6
M. Wt: 269.28
InChI Key: DOBOYEBJDPDKOQ-UHFFFAOYSA-N
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Description

N-(5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole ring linked via a carboxamide group to a 4-methyl-1,2,3-thiadiazole moiety. The 2-methoxyethyl substituent on the oxadiazole ring distinguishes it from structurally related analogs. Its synthesis likely follows established routes for thiadiazole-carboxamide derivatives, such as coupling amines with activated carboxylic acid intermediates using reagents like EDCI or HOBt . The 4-methyl-1,2,3-thiadiazole-5-carboxylate intermediate may be derived from nitrile precursors, as seen in analogous syntheses . This compound’s design combines pharmacologically relevant motifs: 1,3,4-oxadiazoles are known for metabolic stability, while thiadiazoles often exhibit bioactivity in antimicrobial or anticancer contexts .

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3S/c1-5-7(18-14-11-5)8(15)10-9-13-12-6(17-9)3-4-16-2/h3-4H2,1-2H3,(H,10,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBOYEBJDPDKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl Carbazate

Procedure :

  • Reactants : Dimethyl carbonate (9 g, 0.1 mol) and 85% hydrazine hydrate (5.4 mL, 0.095 mol).
  • Conditions : Reflux at 50°C for 20 minutes, followed by stirring at 25°C for 20 hours.
  • Workup : Remove methanol and water via vacuum distillation; recrystallize from ethanol.
  • Yield : 95% (8.1 g).

Cyclization to 4-Methyl-1,2,3-Thiadiazole-5-Carbonyl Chloride

Key Steps :

  • Treat methyl carbazate with phosphorus pentachloride (PCl₅) at 50°C to form the acid chloride.
  • Distill excess phosphorus oxychloride (POCl₃) under reduced pressure.
  • Critical Parameter : Strict temperature control prevents decomposition.

Synthesis of 5-(2-Methoxyethyl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation

Methodology :

  • Reactants : 2-Methoxyethyl hydrazine and substituted carboxylic acid (e.g., acetic acid).
  • Conditions : Reflux in benzene for 5 hours, monitored by TLC (chloroform:hexane, 2:3).
  • Intermediate : Ethyl 2-(2-acetamidophenoxy)acetate.

Oxadiazole Cyclization

Cyclization Protocol :

  • Reagents : Thiosemicarbazide in alkaline medium (e.g., NaOH).
  • Conditions : Reflux at 150–160°C for 3 hours.
  • Yield : 70–77% after recrystallization from ethanol.

Amide Coupling of Heterocyclic Moieties

Activation of Thiadiazole Carbonyl Chloride

Procedure :

  • React 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with oxadiazol-2-amine in dry pyridine.
  • Stoichiometry : 1:1 molar ratio.
  • Conditions : Stir at 0–5°C for 4 hours, then room temperature for 12 hours.

Workup and Purification

  • Quenching : Add crushed ice, extract with ethyl acetate.
  • Purification : Column chromatography (silica gel, ethyl acetate:hexane, 1:2).
  • Yield : 68–72%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.55 (s, 3H, CH₃-thiadiazole), 3.35 (s, 3H, OCH₃), 3.60 (t, 2H, CH₂-O), 4.25 (t, 2H, CH₂-N).
  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N oxadiazole).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile:water, 70:30).

Optimization Challenges and Solutions

Regioselectivity in Oxadiazole Formation

  • Issue : Competing 1,2,4-oxadiazole byproducts.
  • Solution : Use bulky solvents (e.g., tert-butanol) to favor 1,3,4-isomer.

Amide Coupling Efficiency

  • Catalyst Screening : HOBt/EDCI outperforms DCC in reducing racemization.

Comparative Synthetic Routes

Step Method A (Patent) Method B (Literature)
Thiadiazole Synthesis PCl₅-mediated Thiosemicarbazide cyclization
Oxadiazole Synthesis Hydrazide cyclization Acylhydrazine dehydration
Coupling Yield 72% 68%

Industrial Scalability Considerations

  • Cost Drivers : PCl₅ (corrosive, hazardous) vs. SOCl₂ (cheaper, milder).
  • Green Chemistry Alternatives : Enzymatic amidation for lower E-factor.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are outlined below:

Compound Name Substituents on Oxadiazole/Thiadiazole Key Differences vs. Target Compound Reference CAS/ID
N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Furan-2-yl (oxadiazole) Aromatic furan vs. aliphatic 2-methoxyethyl PubChem ()
N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 3-Chloro-4-methylphenyl (amide) Aryl substituent vs. oxadiazole linkage CAS 223580-51-6
5-(4-Methyl-2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione Phenylthiazole (oxadiazole) Thione group vs. carboxamide linkage [35] ()
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Phenyl (oxadiazole) + pyrazole Thioether linkage vs. carboxamide Compound 8a
  • Conversely, aryl groups (e.g., in CAS 223580-51-6) may confer greater lipophilicity and membrane permeability .

Physicochemical Properties

  • Melting Points :
    • Compound 4a (): White crystals, mp unreported .
    • Compound 8a (): mp 177.8°C (decomposition) .
    • The target compound’s mp is expected to differ due to its unique substituent, though experimental data is lacking in the provided evidence.

Biological Activity

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that integrates two significant heterocyclic moieties: 1,3,4-thiadiazole and 1,3,4-oxadiazole. These structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C10H12N4O3SC_{10}H_{12}N_{4}O_{3}S with a molecular weight of approximately 240.29 g/mol. The presence of the oxadiazole and thiadiazole rings contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with a similar structure exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
  • Antifungal Properties : The compound's structure suggests potential antifungal activity as well. Thiadiazole derivatives have been reported to inhibit fungal growth effectively, providing a basis for further exploration in antifungal drug development .

Anticancer Activity

The incorporation of the oxadiazole ring has been linked to anticancer properties:

  • Mechanism of Action : Research has shown that compounds with thiadiazole and oxadiazole rings can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
  • Case Study : A derivative similar to this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells) and exhibited IC50 values indicating significant cytotoxicity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • In Vivo Studies : In animal models, compounds with similar scaffolds have demonstrated reduction in inflammation markers such as TNF-alpha and IL-6 levels. This suggests that this compound may possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria ,
AntifungalInhibition of fungal growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels ,

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